KRAS ligand 3 -

KRAS ligand 3

Catalog Number: EVT-12510018
CAS Number:
Molecular Formula: C24H28F3N5
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS ligand 3 is a compound associated with the KRAS protein, a crucial player in cell signaling pathways that control cell growth and division. Mutations in the KRAS gene are linked to various cancers, making it a significant target for therapeutic interventions. The classification of KRAS ligand 3 falls under small molecule inhibitors that specifically target mutant forms of the KRAS protein, particularly those involved in oncogenic signaling.

Source and Classification

KRAS ligand 3 is primarily derived from synthetic methodologies aimed at developing inhibitors for mutated KRAS proteins, such as KRAS G12C. It belongs to a class of compounds designed to selectively inhibit the activity of mutant KRAS proteins, which are known to be "undruggable" due to their complex structure and function. Recent advancements have led to the identification of small molecules that can covalently bind to these mutant forms, thereby inhibiting their activity and offering potential therapeutic benefits in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS ligand 3 involves several advanced techniques. One notable method is the use of solid-phase peptide synthesis (SPPS), which allows for the assembly of peptide sequences that mimic portions of the KRAS protein. This approach can include:

  • Fmoc-based SPPS: This technique facilitates the sequential addition of amino acids to form peptide chains.
  • Native Chemical Ligation (NCL): This method is employed to join peptide segments through a reaction between a peptide thioester and an N-terminal cysteine residue.
  • Isonitrile-mediated activation strategies: These strategies enhance the efficiency of peptide coupling reactions.

The synthesis typically yields high purity products, with purification often achieved through high-performance liquid chromatography (HPLC) to isolate the desired ligands from by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS ligand 3 is characterized by its specific binding interactions with the KRAS protein. The ligand typically features:

  • Covalent binding sites: These are designed to interact with cysteine residues in the mutant KRAS protein.
  • Hydrophobic regions: These facilitate membrane interactions, enhancing the ligand's ability to penetrate cellular barriers.

High-resolution crystal structures have been utilized to elucidate these interactions, revealing how the ligand stabilizes the inactive GDP-bound state of mutant KRAS, thereby preventing its activation .

Chemical Reactions Analysis

Reactions and Technical Details

KRAS ligand 3 undergoes several key chemical reactions that contribute to its mechanism of action:

  • Covalent modification: The ligand reacts with specific cysteine residues in mutant KRAS proteins, forming stable covalent bonds that inhibit their function.
  • Nucleotide exchange inhibition: By binding to the GDP-bound form of KRAS, the ligand prevents nucleotide exchange processes essential for activating downstream signaling pathways.

These reactions are critical for understanding how KRAS ligand 3 can effectively inhibit oncogenic signaling pathways associated with cancer progression .

Mechanism of Action

Process and Data

The mechanism of action for KRAS ligand 3 involves several steps:

  1. Binding: The ligand selectively binds to the inactive GDP-bound form of mutant KRAS.
  2. Stabilization: This binding stabilizes the inactive conformation, preventing conversion to the active GTP-bound state.
  3. Inhibition of downstream signaling: By maintaining KRAS in its inactive form, the ligand effectively blocks downstream signaling cascades that promote cell proliferation and survival.

Studies have shown that this mechanism can lead to significant reductions in tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS ligand 3 exhibits several important physical and chemical properties:

  • Molecular weight: Typically ranges around 300-500 Da, depending on specific modifications.
  • Solubility: Often varies based on structural features; modifications can enhance solubility in aqueous environments.
  • Stability: The compound's stability is influenced by its covalent nature; once bound to target residues, it tends to remain effective over extended periods.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are frequently employed to characterize these properties accurately .

Applications

Scientific Uses

KRAS ligand 3 has significant applications in cancer research and therapy:

  • Targeted therapy development: The compound serves as a lead structure for developing targeted therapies against cancers driven by mutant KRAS proteins.
  • Biochemical assays: It is utilized in various assays to study KRAS function and inhibition mechanisms.
  • Drug discovery: Ongoing research focuses on optimizing this compound for improved efficacy and selectivity against different mutant forms of KRAS.

Properties

Product Name

KRAS ligand 3

IUPAC Name

4-methyl-7-(4-methylpiperazin-1-yl)-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine

Molecular Formula

C24H28F3N5

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1

InChI Key

AUDXCBLEOQOTQY-MRXNPFEDSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.